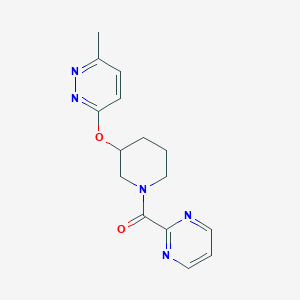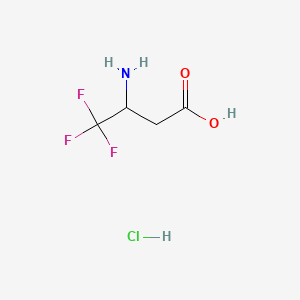![molecular formula C20H13N3O3S2 B2728554 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1209143-51-0](/img/structure/B2728554.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H13N3O3S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Research into benzothiazole derivatives, such as the one , has demonstrated considerable potential in anticancer activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were evaluated for their antitumor activity against various human tumor cell lines. Compounds demonstrated considerable anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Quantum Calculations
Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, indicating that these compounds, by extension related to the chemical structure of interest, exhibited good antimicrobial activity. The study also conducted quantum calculations to correlate experimental and theoretical findings, highlighting the compound's significance in antimicrobial research (Fahim & Ismael, 2019).
Green Synthesis and Antibacterial Evaluation
The green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, as investigated by Rezki (2016), emphasizes the compound's role in developing new antimicrobial agents. These synthesized compounds demonstrated promising antimicrobial activities, supporting their application in addressing resistant microbial strains (Rezki, 2016).
Structure-Activity Relationships in Drug Development
Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, incorporating various 6,5-heterocycles to improve metabolic stability. This research highlights the compound's relevance in the development of inhibitors with therapeutic potential in cancer treatment (Stec et al., 2011).
Optoelectronic Properties for Material Science
The investigation into the optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) showcases the compound's utility beyond biomedical applications, highlighting its potential in material science and electronics. This research opens avenues for the development of novel conducting polymers with specific optoelectronic properties (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-17(11-23-14-6-2-3-7-15(14)26-20(23)25)22-18-12(9-10-27-18)19-21-13-5-1-4-8-16(13)28-19/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGCELSLYMXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

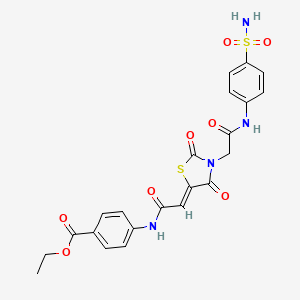

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)


![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)
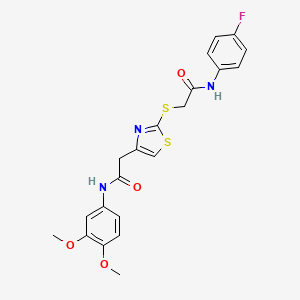
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
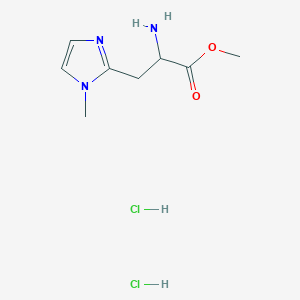
![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)
